1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile is a complex organic compound with a molecular formula of C21H25N5O4 and a molecular weight of 411.45 g/mol . This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its nitro and methoxy substituents on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile involves several steps:
Formation of the Azo Compound: The azo compound is typically synthesized through a diazotization reaction followed by azo coupling. The diazotization involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which then couples with another aromatic compound to form the azo compound.
Introduction of the Ethylhexyl Group: The ethylhexyl group can be introduced through an alkylation reaction, where an alkyl halide reacts with the compound in the presence of a base.
Hydroxylation and Nitration: The hydroxyl and nitro groups are introduced through hydroxylation and nitration reactions, respectively.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or methoxy groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is used in biological studies to investigate the effects of azo compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile involves its interaction with molecular targets in biological systems. The azo group can undergo reduction to form aromatic amines, which can interact with various enzymes and receptors in the body. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile is unique due to its specific combination of functional groups. Similar compounds include:
1-(2-Ethylhexyl)-4-methoxybenzene: This compound has a similar ethylhexyl and methoxy group but lacks the azo and nitro groups.
1-(2-Ethylhexyl)-2-nitrobenzene: This compound has a similar ethylhexyl and nitro group but lacks the azo and methoxy groups.
These similar compounds highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Properties
CAS No. |
68992-01-8 |
---|---|
Molecular Formula |
C22H27N5O5 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-2-hydroxy-5-[(4-methoxy-2-nitrophenyl)diazenyl]-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C22H27N5O5/c1-5-7-8-15(6-2)13-26-21(28)17(12-23)14(3)20(22(26)29)25-24-18-10-9-16(32-4)11-19(18)27(30)31/h9-11,15,28H,5-8,13H2,1-4H3 |
InChI Key |
QKZGYRKRVAXWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.